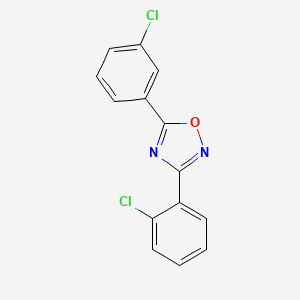
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and anticonvulsant properties.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, it has been reported to exhibit anticonvulsant activity by modulating the activity of GABA receptors in the brain.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. For example, its anti-inflammatory activity is thought to be mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various inflammatory genes. Its antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell membrane. Its anticonvulsant activity is thought to be mediated by its interaction with GABA receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. In addition, it has been shown to modulate the activity of GABA receptors in the brain, leading to its anticonvulsant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activity, which makes it a promising lead compound for drug development. Furthermore, its synthesis is relatively simple and can be achieved through various methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo. Additionally, its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Direcciones Futuras
There are several potential future directions for the study of 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and molecular targets in the body. This may lead to the development of more potent and selective analogs with improved efficacy and safety profiles. Another direction is to explore its potential applications in other therapeutic areas, such as cancer and neurodegenerative diseases. Additionally, the development of novel synthetic methods for the preparation of this compound may lead to improved yields and purity, making it more accessible for further research.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 2-chlorobenzohydrazide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-chlorobenzohydrazide with 3-chlorobenzoyl isocyanate in the presence of a base such as pyridine. The yield of the product varies depending on the reaction conditions and the purity of the starting materials.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-5-3-4-9(8-10)14-17-13(18-19-14)11-6-1-2-7-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOIDIMLSQQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)

![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
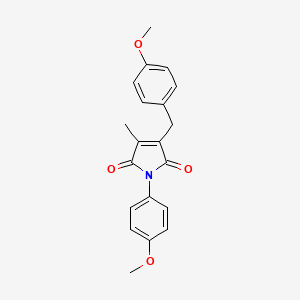
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
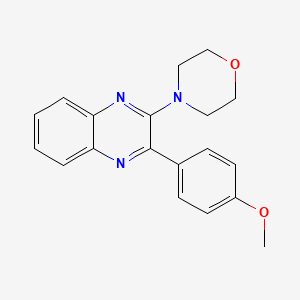
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
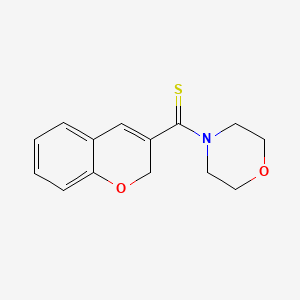
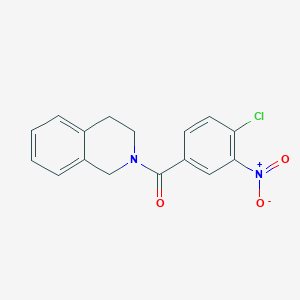
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)